BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Monograph: 4-Chloro-2-fluoro-3-
methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest |

4-Chloro-2-fluoro-3-
Compound Name:
methoxycinnamic acid

CAS No.: 1353001-74-7

Cat. No.: B1426010

. J

Part 1: Executive Summary & Chemical Identity

4-Chloro-2-fluoro-3-methoxycinnamic acid is a highly specialized polysubstituted aromatic
building block used primarily in the synthesis of agrochemicals (specifically auxin-mimic
herbicides) and pharmaceutical candidates targeting kinase pathways.

The complexity of this molecule lies in its dense substitution pattern. The presence of three
distinct functional groups (chlorine, fluorine, methoxy) on the phenyl ring creates significant
steric and electronic effects that influence downstream derivatization.
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Property Specification

CAS Number 1353001-74-7

) 3-(4-Chloro-2-fluoro-3-methoxyphenyl)acrylic
Chemical Name

acid
Molecular Formula C10HsCIFOs3
Molecular Weight 230.62 g/mol
Exact Mass 230.0146
SMILES COclc(F)c(C=CC(=0)O)ccciCl

Predicted:[1] ODAJPJWSLSBLLM-

InChl Ke
Y UHFFFAOYSA-N (Analogous)

Structural Differentiation (The "Search" Challenge)

Researchers often confuse this compound with its positional isomers or metabolic precursors.
Precise identification requires distinguishing the specific 2,3,4-substitution pattern from
commercially common analogs.

Critical Differentiators:

e vs. Benzoic Acid Analog: 4-chloro-2-fluoro-3-methoxybenzoic acid (CAS 1169870-80-7)
lacks the vinyl linker.

e vs. Des-chloro Analog: 2-fluoro-3-methoxycinnamic acid lacks the 4-position chlorine,
significantly altering metabolic stability.

Part 2: Synthetic Pathways & Logic

The synthesis of CAS 1353001-74-7 is rarely performed via direct electrophilic aromatic
substitution due to the directing conflict between the activating methoxy group and the
deactivating halogens.

The most robust, self-validating protocol utilizes a Knoevenagel Condensation starting from the
corresponding benzaldehyde. If the aldehyde is unavailable, a reduction-oxidation sequence
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from the commercially available benzoic acid (CAS 1169870-80-7) is the authoritative route.

Retrosynthetic Analysis (Graphviz)

1. Reduction (BH3)

Knoevenagel Intermediate: __ 2. Oxidation (PCC/Swern) Starting Material:

L. . L 3. < 4-Chloro-2-fluoro-3-methoxybenzoic acid
(Pyridine/Piperidine 4-Chloro-2-fluoro-3-methoxybenzaldehyde (CAS 1169870-80-7)

Target:

4-Chloro-2-fluoro-3-methoxycinnamic acid
(CAS 1353001-74-7) Reagent:
Malonic Acid

Click to download full resolution via product page

Figure 1: Retrosynthetic logic flow from commercially available benzoic acid precursors to the
target cinnamic acid.

Detailed Experimental Protocol

Objective: Synthesis of 4-Chloro-2-fluoro-3-methoxycinnamic acid via Knoevenagel
Condensation.

Reagents:

4-Chloro-2-fluoro-3-methoxybenzaldehyde (1.0 eq)

Malonic acid (1.2 eq)

Pyridine (Solvent/Base)

Piperidine (Catalytic, 0.1 eq)
Step-by-Step Methodology:

e Setup: In a dry round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-2-
fluoro-3-methoxybenzaldehyde (10 mmol) in anhydrous pyridine (20 mL).

¢ Addition: Add malonic acid (12 mmol) and catalytic piperidine (1 mmol) under nitrogen
atmosphere.
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Reaction: Heat the mixture to 85°C for 4—6 hours. Note: Evolution of CO:z gas indicates
successful decarboxylation.

Quench: Cool the reaction mixture to 0°C in an ice bath. Slowly pour into ice-cold HCI (6M)
to acidify to pH < 2.

Isolation: The product will precipitate as a white solid.[1] Filter the precipitate.[1]

Purification: Recrystallize from Ethanol/Water (9:1) to remove unreacted aldehyde traces.
Process Criticality (Self-Validation):

e Monitoring: TLC (Hexane:EtOAc 1:1) should show the disappearance of the aldehyde spot
(Rf ~0.6) and appearance of the acid streak (Rf < 0.2).

o Temperature: Do not exceed 100°C to prevent polymerization of the vinyl group.

Part 3: Analytical Characterization

Validating the structure requires confirming the regiochemistry of the halogens. The coupling
constants (

) in the *H-NMR and 3C-NMR are diagnostic.

Expected 'H-NMR Profile (DMSO-de, 400 MHZz)
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distinct singlet.

Diagnostic Check: The Fluorine-Proton coupling (

) on the aromatic ring will cause the aromatic signals to appear as complex multiplets rather
than clean doublets. This confirms the presence of the fluorine atom at the 2-position.[2]

Part 4: Applications & Handling
Research Applications

e Auxin Herbicides: The 4-chloro-2-fluoro-3-methoxy motif is structurally homologous to the

"arylpicolinate” class of herbicides (e.g., Florpyrauxifen). This cinnamic acid serves as a

bioisostere for structure-activity relationship (SAR) studies.
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» Kinase Inhibition: Used as a "warhead" precursor. The carboxylic acid can be converted to
an acrylamide (via amide coupling), forming a covalent inhibitor that targets cysteine
residues in kinase active sites (e.g., EGFR inhibitors).

Safety Profile (GHS Classification)

 Signal Word: Warning
e Hazard Statements:
o H315: Causes skin irritation.
o H319: Causes serious eye irritation.
o H335: May cause respiratory irritation.

e Handling: Handle in a fume hood. Avoid contact with strong oxidizers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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